molecular formula C14H17NO B5673793 4,6-dimethyl-3-propyl-1H-quinolin-2-one

4,6-dimethyl-3-propyl-1H-quinolin-2-one

Cat. No.: B5673793
M. Wt: 215.29 g/mol
InChI Key: DNMURKUHEIAJOH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-propyl-1H-quinolin-2-one is a quinoline-derived heterocyclic compound characterized by a lactam (2-one) backbone with methyl groups at positions 4 and 6, and a propyl substituent at position 2. The quinolin-2-one scaffold is notable for its pharmacological relevance, particularly in anticancer, antimicrobial, and anti-inflammatory drug development .

Properties

IUPAC Name

4,6-dimethyl-3-propyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-4-5-11-10(3)12-8-9(2)6-7-13(12)15-14(11)16/h6-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMURKUHEIAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=CC(=C2)C)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-propyl-1H-quinolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4,6-dimethyl-2-nitrobenzaldehyde with propylamine followed by cyclization can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3-propyl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,6-Dimethyl-3-propyl-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-propyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 4,6-dimethyl-3-propyl-1H-quinolin-2-one, highlighting substituent variations, synthesis methods, and observed properties:

Compound Name Substituents Synthesis Method Key Findings Reference
4,6-Dimethyl-3-propyl-1H-quinolin-2-one 4-Me, 6-Me, 3-Pr Not explicitly reported Hypothesized enhanced lipophilicity due to propyl chain
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one 2-Cl, 6,7-diMe, fused dihydroquinoline Microwave-assisted cyclization with InCl₃ 63% yield; crystallographic data shows π-π stacking and N–H⋯N hydrogen bonds
6-Hydroxy-3,4-dihydro-1H-quinolin-2-one 6-OH, 3,4-dihydro Not detailed Potential solubility advantages due to hydroxyl group
1-(4-(5-Cyclohexyl-1H-tetrazol-1-yl)butyl)-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one Tetrazole-functionalized dihydroquinoline Multi-step alkylation/tetrazole coupling Complex synthesis; tetrazole groups may enhance metal-binding capacity

Key Comparative Insights

Substituent Effects on Bioactivity: The 2-chloro-6,7-dimethyl analog () exhibits crystallographically confirmed intermolecular interactions (N–H⋯N and π-π stacking), which may stabilize its bioactive conformation . In contrast, the target compound’s 3-propyl group could favor hydrophobic interactions in biological targets. Hydroxy-substituted analogs (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one) are associated with improved aqueous solubility, a property less likely in the methyl- and propyl-substituted target compound .

Synthetic Accessibility: Microwave-assisted methods (e.g., InCl₃-catalyzed cyclization in ) enable rapid synthesis of dihydroquinoline derivatives (~5 minutes, 63% yield) . The target compound may require similar catalytic conditions but with tailored substrates. Complex tetrazole-functionalized analogs () demand multi-step syntheses, suggesting that the 3-propyl substituent in the target molecule offers a simpler route .

Propyl chains (as in the target molecule) vs. methyl or cyclohexyl groups () may modulate logP values, impacting drug-likeness parameters like absorption and distribution .

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